8-Hydroxyquinoline

概要

準備方法

合成経路と反応条件: オキシキノリンは、いくつかの方法で合成することができます。 一般的な方法の1つは、グリセリンとオルトアミノフェノールが濃硫酸の存在下で環化反応を起こすSkraup反応です . 反応条件は、無水硫酸銅と酸化カルシウムを加えて水を吸収し、反応の効率を高めることで最適化されます .

工業的製造方法: 工業的には、オキシキノリンは、グリセリン、オルトアミノフェノール、ニトロベンゼン、および濃硫酸を反応釜に添加することによって製造されます。この混合物を140°Cに加熱し、5〜6時間保持します。反応が完了したら、生成物を冷却し、苛性ソーダで中和し、分離します。 次に、上の油層を200〜220°Cに加熱してオキシキノリンを得ます .

3. 化学反応解析

反応の種類: オキシキノリンは、以下を含むさまざまな化学反応を起こします。

酸化: オキシキノリンは、酸化されてキノリン誘導体を形成することができます。

還元: 還元されてヒドロキシキノリン誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノリン誘導体。

還元: ヒドロキシキノリン誘導体。

置換: ハロゲン化またはスルホン化オキシキノリン.

4. 科学研究における用途

オキシキノリンは、科学研究において幅広い用途を持っています。

化学反応の分析

Types of Reactions: Oxyquinoline undergoes various chemical reactions, including:

Oxidation: Oxyquinoline can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydroxyquinoline derivatives.

Substitution: Oxyquinoline can undergo substitution reactions with halogens, sulfonic acids, and other reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, while sulfonation requires sulfuric acid.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated or sulfonated oxyquinoline.

科学的研究の応用

Medicinal Applications

8-Hydroxyquinoline and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacology.

Anticancer Agents

Recent studies have highlighted the potential of 8-HQ derivatives as anticancer agents. These compounds can inhibit cancer cell proliferation through various mechanisms, including the chelation of metal ions essential for cancer cell growth. For instance, certain derivatives have shown efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its metal complexes, particularly with copper, have been effective in treating infections caused by bacteria and fungi. In vitro studies indicate that these complexes exhibit potent activity against gram-positive and gram-negative bacteria as well as Candida albicans .

Antiparasitic Effects

The compound has also shown significant leishmanicidal effects in both in vitro and in vivo models. A topical formulation containing 8-HQ was developed to treat cutaneous leishmaniasis, showing higher efficacy compared to traditional treatments like amphotericin B . Additionally, 8-HQ has been effective against Schistosoma mansoni, reducing liver parasitism and promoting an immune response in infected mice .

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized as an electron transport material in OLEDs due to its excellent charge transport properties and stability. Its derivatives enhance the efficiency and longevity of OLED devices, making them suitable for commercial applications in displays and lighting .

Fluorescent Chemosensors

The chelating ability of 8-HQ allows it to function as a fluorescent chemosensor for detecting metal ions such as aluminum(III). This application is crucial for environmental monitoring due to the toxicity of aluminum compounds . The development of ion-selective fluorescent sensors using 8-HQ derivatives has been a significant focus in recent research.

Synthesis of Metal Complexes

A study synthesized copper(II) complexes with this compound derivatives to evaluate their antimicrobial activity. The complexes were characterized using spectroscopic techniques, confirming the involvement of both oxygen and nitrogen atoms from 8-HQ in complex formation. The results indicated that these metal complexes possess enhanced antimicrobial properties compared to their parent compounds .

Development of Topical Formulations

In another study, a topical formulation containing 8-HQ was assessed for its leishmanicidal activity. The formulation demonstrated significant efficacy in reducing lesion size and parasite load in infected mice, outperforming conventional treatments without causing notable side effects . This highlights the potential of 8-HQ as a safer alternative for treating parasitic infections.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against various bacterial strains | |

| Antiparasitic treatments | Significant reduction in parasite load | |

| Chemical Science | Organic Light-Emitting Diodes | Enhances efficiency and stability |

| Fluorescent Chemosensors | Detects toxic metal ions effectively |

作用機序

オキシキノリンが殺生物効果を発揮する正確なメカニズムは完全に解明されていません。 細菌や真菌を死滅させる殺生物剤として作用することが知られています . オキシキノリンのキレート特性により、金属イオンに結合して微生物の必須生物学的プロセスを阻害することができます .

類似化合物との比較

オキシキノリンは、その多様な用途と強いキレート特性によりユニークです。類似の化合物には以下のようなものがあります。

キノリン: 親化合物で、用途は少ないですが、多くの誘導体の基礎となります.

イソキノリン: 別のヘテロ環式化合物で、異なる生物活性を持っています.

オキサミキン: 扁形動物駆除薬で、住血吸虫症に対する効果があります.

オキシキノリンは、医学から産業に至るまで、さまざまな分野で幅広い用途を持っているため、科学研究と実用的な用途において貴重な化合物となっています。

生物活性

8-Hydroxyquinoline (8-HQ) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its derivatives have been explored for a variety of therapeutic applications, including antimicrobial, anticancer, antiviral, and antifungal effects. This article provides a comprehensive overview of the biological activity of 8-HQ, supported by data tables, case studies, and detailed research findings.

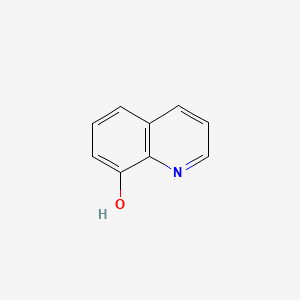

Chemical Structure

this compound has the following chemical structure:

This structure allows it to function as a chelator for metal ions, which is crucial for its biological activity. The ability to chelate metals such as iron and copper is particularly relevant in neurodegenerative diseases and cancer therapy.

Mechanisms of Action

The biological activity of 8-HQ can be attributed to several mechanisms:

- Metal Chelation : By binding to metal ions, 8-HQ can inhibit enzymes that require these metals for activity, thereby exerting antimicrobial and anticancer effects .

- Antioxidant Activity : Its derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

- Apoptosis Induction : Certain complexes of 8-HQ have been shown to induce apoptosis in cancer cells through caspase activation .

Antimicrobial Activity

This compound and its derivatives demonstrate significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy of selected 8-HQ derivatives:

Anticancer Activity

Research has shown that 8-HQ derivatives can inhibit the proliferation of various cancer cell lines. Notable findings include:

- Cytotoxicity against HeLa Cells : A study reported that certain benzoylhydrazones derived from 8-HQ exhibited significant antiproliferative effects on HeLa cervical cancer cells .

- Copper Complexes : Cu(II) complexes with 2-substituted 8-HQs demonstrated high cytotoxicity against multiple cancer cell lines, inducing cell cycle arrest and apoptosis .

Antifungal Activity

The antifungal potential of 8-HQ derivatives has been validated through various studies:

- Efficacy Against Candida Species : Clioquinol and other derivatives exhibited fungicidal effects with time-dependent activity against Candida spp., making them candidates for antifungal drug development .

Case Study 1: Clioquinol in Alzheimer's Disease

Clioquinol, a derivative of 8-HQ, has undergone clinical trials for Alzheimer's disease due to its ability to chelate metals implicated in neurodegeneration. In Phase II trials, it showed promise in stabilizing cognitive function in patients by restoring metal balance within the brain .

Case Study 2: Anticancer Properties

A recent study highlighted the synthesis of novel 8-HQ derivatives that demonstrated potent anticancer activity against breast and lung cancer cell lines. The lead compound induced apoptosis via the mitochondrial pathway, showcasing its potential as a therapeutic agent .

特性

IUPAC Name |

quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJGNVYPOGVAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-hydroxyquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |

| Record name | 8-Quinolinol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84063-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020730 | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism by which oxyquinoline exerts its biocidal effect is unknown. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White crystals or white crystalline powder | |

CAS No. |

148-24-3 | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UTX5635HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169 °F (NTP, 1992), 73-75 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 8-Hydroxyquinoline has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

A: this compound acts as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This forms stable chelate complexes. [, , ]

A: Researchers utilize various techniques including UV-Vis spectrophotometry, FTIR spectroscopy, NMR spectroscopy, and EPR spectroscopy to characterize this compound and its metal complexes. These methods provide insights into structural features, electronic properties, and complex formation. [, , , , ]

A: Incorporating this compound derivatives, like 5-nitro-8-hydroxyquinoline (NQ) and 5-chloro-7-iodo-8-hydroxyquinoline (CQ), into electrospun fibers composed of biocompatible and biodegradable polymers like poly(ethylene oxide) (PEO), beeswax (BW), poly(L-lactide) (PLA), and poly(ε-caprolactone) (PCL) has been shown to impart antibacterial and antifungal properties to the resulting materials. These fibers show promise for applications in plant protection. []

ANone: While the provided research doesn't delve into specific catalytic applications, this compound complexes, particularly those with transition metals, are known to catalyze various organic reactions. Their ability to act as Lewis acids and participate in redox processes makes them versatile catalysts. Further research is necessary to explore and optimize their potential in catalysis.

A: Researchers have utilized computational methods like PM6 semi-empirical molecular orbital calculations to investigate the electrochemical capacity behavior of aluminum-8-hydroxyquinoline complex-modified carbon paste electrodes. These calculations provided insights into the electronic properties and stability of the modifiers, correlating with experimental findings. [] Density functional theory (DFT) calculations have also been used to analyze the vibrational spectra of this compound and its halogenated and nitrated derivatives. []

A: Introducing halogen substituents at the 5 and 7 positions of the this compound scaffold influences its metabolism and excretion. Studies have shown that increased molecular weight due to halogen substitution leads to higher biliary excretion of glucuronide metabolites. Moreover, the position of the hydroxyl group significantly impacts the lubrication properties of this compound isomers on different surfaces, as observed in tribological studies. [, ]

A: Research suggests that weaker copper(II) and iron(III) binding affinities in this compound derivatives are associated with elevated cytotoxicity. For instance, the derivative Q-4, with weaker metal binding, exhibited higher toxicity compared to the parent compound Q-1. This highlights the significance of metal-binding properties in influencing the biological activity of these compounds. []

A: While both glucuronides and sulfates are metabolites of this compound derivatives, sulfates, particularly those with halogen substituents like 5-chloro-7-iodo-8-hydroxyquinoline sulfate, demonstrate greater resistance to enzymatic hydrolysis in vitro compared to glucuronides. This difference in stability highlights the influence of structural modifications on the metabolic fate of these compounds. []

A: Conjugating this compound to β-cyclodextrin enhances its aqueous solubility, expanding its potential applications in drug delivery and other areas. []

A: Intravenous administration of this compound has been shown to induce pancreatic diabetes in a small percentage of rabbits. This effect was not observed in other animal models tested, including rats, hamsters, guinea pigs, cats, and dogs. The underlying mechanisms for this species-specific diabetogenic effect remain to be fully elucidated. []

A: Grafting this compound onto nanoporous SBA-15 silica creates a novel solid phase extractor. This material efficiently extracts Cu2+ cations from aqueous solutions, allowing for the preconcentration and determination of trace amounts of copper using techniques like flame atomic absorption spectrometry (FAAS). []

A: Yes, a spectrophotometric method utilizing the diazotization reaction of this compound has been developed for the determination of metoclopramide hydrochloride in pharmaceutical preparations. This method offers a rapid, sensitive, and accurate approach for quality control analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。